Cas no 666-40-0 (2,3-Dibromo-1,1,3,3-tetrafluoropropene)

2,3-Dibromo-1,1,3,3-tetrafluoropropene 化学的及び物理的性質
名前と識別子
-
- 2,3-Dibromo-1,1,3,3-tetrafluoropropane
- 2,3-Dibromo-1,1,3,3-tetrafluoropropene
- 2,3-dibromo-1,1,3,3-tetrafluoroprop-1-ene
- 2,3-Dibromo-1,1,3,3-tetrafluoropropene-1
- 2,3,5,6-TETRAFLUORO-4-METHYLBENZYL ALCOHOL
- 2,3-dibromo-1,1,3,3-tetrafluoro-propene
- 2,3-Dibromoperfluoropropene
- 2,3-dibromo-tetrafluoro-propene
- 2,3-Dibrom-tetrafluor-propen
- Perfluoro-2,3-dibromopropene
- SCHEMBL15513419
- 666-40-0
- D2671
- C3Br2F4
- DTXSID80371609
- HFEIAWIQHJLHCT-UHFFFAOYSA-N
- AKOS025310350
- 1,1,3,3-Tetrafluoro-2,3-dibromopropene
- MFCD00236663
- 2,3-Dibromo-1,1,3,3-tetrafluoroprop-1-ene, Perfluoro-2,3-dibromoprop-1-ene
- 2,3-Dibromotetrafluoroprop-1-ene
-
- MDL: D154478
- インチ: InChI=1S/C3Br2F4/c4-1(2(6)7)3(5,8)9
- InChIKey: HFEIAWIQHJLHCT-UHFFFAOYSA-N
- ほほえんだ: C(=C(F)F)(C(Br)(F)F)Br
計算された属性
- せいみつぶんしりょう: 269.83000
- どういたいしつりょう: 269.83
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 2.20
- ふってん: 90°C at 760 mmHg
- フラッシュポイント: 8.2°C
- 屈折率: 1.4100-1.4130
- PSA: 0.00000
- LogP: 3.47710
- ようかいせい: まだ確定していません。
2,3-Dibromo-1,1,3,3-tetrafluoropropene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D426300-100mg |
2,3-Dibromo-1,1,3,3-tetrafluoropropene |
666-40-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154478-5G |
2,3-Dibromo-1,1,3,3-tetrafluoropropene |
666-40-0 | >95.0%(GC) | 5g |
¥2772.90 | 2023-09-03 | |
TRC | D426300-50mg |
2,3-Dibromo-1,1,3,3-tetrafluoropropene |
666-40-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | D426300-500mg |
2,3-Dibromo-1,1,3,3-tetrafluoropropene |
666-40-0 | 500mg |
$ 95.00 | 2022-06-05 | ||
Apollo Scientific | PC2322G-1g |
2,3-Dibromotetrafluoroprop-1-ene |
666-40-0 | 97% | 1g |
£76.00 | 2023-09-02 | |
Apollo Scientific | PC2322G-5g |
2,3-Dibromotetrafluoroprop-1-ene |
666-40-0 | 97% | 5g |
£160.00 | 2023-09-02 | |
A2B Chem LLC | AB59810-5g |
2,3-DIBROMO-1,1,3,3-TETRAFLUOROPROPENE |
666-40-0 | 95% | 5g |
$271.00 | 2024-04-19 | |
A2B Chem LLC | AB59810-1g |
2,3-DIBROMO-1,1,3,3-TETRAFLUOROPROPENE |
666-40-0 | 95% | 1g |
$95.00 | 2024-04-19 |
2,3-Dibromo-1,1,3,3-tetrafluoropropene 関連文献
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N. G. Bunton,N. T. Crosby,S. J. Patterson Analyst 1969 94 585
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2,3-Dibromo-1,1,3,3-tetrafluoropropeneに関する追加情報
Research Brief on 2,3-Dibromo-1,1,3,3-tetrafluoropropene (CAS: 666-40-0): Recent Advances and Applications in Chemical and Biomedical Fields
2,3-Dibromo-1,1,3,3-tetrafluoropropene (CAS: 666-40-0) is a fluorinated organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This research brief aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, reactivity, and potential biomedical applications.
Recent research has highlighted the role of 2,3-Dibromo-1,1,3,3-tetrafluoropropene as a versatile intermediate in organic synthesis. A study published in the *Journal of Fluorine Chemistry* (2023) demonstrated its utility in the preparation of fluorinated building blocks for drug discovery. The compound's high reactivity, attributed to the presence of bromine and fluorine atoms, makes it an excellent candidate for nucleophilic substitution reactions, enabling the synthesis of complex fluorinated molecules with potential therapeutic properties.
In the biomedical field, 2,3-Dibromo-1,1,3,3-tetrafluoropropene has been investigated for its potential as a precursor in the development of novel antimicrobial agents. A 2022 study in *Bioorganic & Medicinal Chemistry Letters* reported the synthesis of fluorinated analogs of known antibiotics using this compound, resulting in derivatives with enhanced activity against drug-resistant bacterial strains. The study emphasized the importance of fluorine substitution in improving pharmacokinetic properties and reducing toxicity.
Environmental and safety considerations have also been a focus of recent research. A 2023 report by the *Environmental Protection Agency* (EPA) evaluated the ecological impact of 2,3-Dibromo-1,1,3,3-tetrafluoropropene, emphasizing the need for sustainable synthesis methods and proper disposal protocols. The report highlighted the compound's persistence in the environment and recommended further studies to assess its long-term effects.
Looking ahead, ongoing research is exploring the potential of 2,3-Dibromo-1,1,3,3-tetrafluoropropene in materials science, particularly in the development of fluorinated polymers with unique thermal and chemical stability. A recent preprint on *ChemRxiv* (2024) described its use in the synthesis of high-performance elastomers for industrial applications, showcasing its versatility beyond traditional chemical and biomedical uses.
In conclusion, 2,3-Dibromo-1,1,3,3-tetrafluoropropene (CAS: 666-40-0) continues to be a compound of significant interest in multiple scientific disciplines. Its unique chemical properties and broad applicability make it a valuable asset in drug discovery, materials science, and beyond. Future research should focus on optimizing its synthesis, exploring new applications, and addressing environmental concerns to fully harness its potential.
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